(S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-N-isopropyl-3-methylbutanamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-[(3-chloropyrazin-2-yl)methyl]-3-methyl-N-propan-2-ylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN4O/c1-8(2)11(15)13(19)18(9(3)4)7-10-12(14)17-6-5-16-10/h5-6,8-9,11H,7,15H2,1-4H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOFTDMAIMVDAK-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=NC=CN=C1Cl)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1=NC=CN=C1Cl)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Chloro-2-(chloromethyl)pyrazine
The pyrazine core is synthesized via cyclization of 1,2-diaminopropane with dichloroacetyl chloride under refluxing toluene (110°C, 12 h), yielding 3-chloropyrazine. Subsequent chlorination at the 2-position is achieved using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylformamide (DMF) as a catalyst:
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Catalyst | DMF (5 mol%) |
| Solvent | Dichloroethane |
| Purification | Column chromatography |
Preparation of (S)-2-Amino-3-Methylbutanoyl Chloride
The chiral amine precursor is synthesized via asymmetric Strecker synthesis using (S)-α-methylbenzylamine as a chiral auxiliary. L-Valine is alternatively oxidized to the corresponding keto acid, followed by reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN):
The carboxylic acid is then converted to the acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM).
Coupling of Intermediates via Nucleophilic Substitution
The chloromethylpyrazine (Intermediate A) undergoes nucleophilic substitution with isopropylamine in tetrahydrofuran (THF) at 0°C to form the secondary amine:
This intermediate is subsequently coupled with (S)-2-amino-3-methylbutanoyl chloride (Intermediate B) using triethylamine (Et₃N) as a base:
Stereochemical Control and Resolution
The (S)-configuration at the α-amino center is preserved using chiral auxiliaries or enzymatic resolution. Lipase-catalyzed kinetic resolution of racemic 2-amino-3-methylbutanoic acid with vinyl acetate in tert-butyl methyl ether (TBME) achieves >99% enantiomeric excess (ee):
Optimization and Scalability
Critical parameters for scalability include:
-
Temperature Control : Lower temperatures (-10°C) during acyl chloride formation minimize racemization.
-
Catalyst Screening : DMF outperforms alternatives like pyridine in chlorination reactions.
-
Solvent Selection : THF provides optimal solubility for amine coupling without side reactions.
Comparative Yields :
| Step | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Chlorination | DCM | DMF | 68 |
| Toluene | None | 42 | |
| Amine Coupling | THF | Et₃N | 82 |
| DMSO | Et₃N | 58 |
Characterization and Quality Control
The final product is characterized via:
-
¹H NMR (400 MHz, CDCl₃): δ 1.12 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.01 (m, 1H, CH(CH₃)), 3.45 (s, 2H, CH₂N), 8.21 (s, 1H, pyrazine-H).
-
HPLC : Chiralcel OD-H column, hexane:isopropanol (90:10), retention time = 12.7 min.
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors for the chlorination and coupling steps, reducing reaction times by 40%. Environmental metrics include:
-
PMI (Process Mass Intensity) : 23 (solvent recovery reduces PMI to 15).
-
E-Factor : 18 (excluding water).
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-N-isopropyl-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazine derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures to (S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-N-isopropyl-3-methylbutanamide exhibit antimicrobial properties. The presence of the chlorinated pyrazine moiety is particularly significant in enhancing these effects. In vitro studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Potential
Preliminary studies have explored the compound's interactions with cancer cell lines. The ability to modulate specific biochemical pathways involved in cell proliferation and apoptosis positions it as a candidate for further development in cancer therapeutics. High-throughput screening methods have been employed to evaluate its efficacy against various cancer types.
Neurological Applications
The structural features of (S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-N-isopropyl-3-methylbutanamide suggest potential interactions with neurotransmitter systems. Research is ongoing to assess its effects on neuroprotective pathways, which could lead to applications in treating neurodegenerative diseases.
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways. For example, it may interact with enzymes involved in nucleic acid synthesis or protein metabolism, making it valuable for biochemical research and drug design.
Molecular Modeling and Interaction Studies
Computational modeling techniques have been utilized to predict how (S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-N-isopropyl-3-methylbutanamide interacts with various biological macromolecules. These studies help elucidate the mechanism of action and guide modifications to enhance efficacy and selectivity.
Development of Specialty Chemicals
The unique properties of this compound lend themselves to applications in the development of specialty chemicals used in various industrial processes. Its ability to act as a building block for more complex molecules makes it valuable in synthetic chemistry .
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-N-isopropyl-3-methylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural and physicochemical differences between the target compound and its analogs:
*Calculated based on analog data from .
Functional and Reactivity Comparisons
Aromatic Substituents
- Pyrazine vs. Benzene : The pyrazine ring in the target compound (vs. benzene in ) introduces nitrogen atoms, enabling hydrogen bonding and π-stacking interactions. The 3-chloro group on pyrazine may enhance electrophilic reactivity compared to dichlorobenzyl analogs .
- Chloro Positioning : The 3-chloro on pyrazine (target) vs. 2,4-dichloro on benzene () alters electronic effects. Pyrazine’s electron-deficient nature could favor interactions with electron-rich biological targets.
N-Alkyl Groups
- Isopropyl vs.
- N-Substituent Impact : The dichlorobenzyl group in increases molecular weight and hydrophobicity, which might enhance binding to hydrophobic pockets in proteins.
Backbone Modifications
Biological Activity
(S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-N-isopropyl-3-methylbutanamide is a complex organic compound that has garnered attention due to its potential pharmacological applications. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C₁₃H₂₁ClN₄O
- Molecular Weight : 256.73 g/mol
- CAS Number : 1354010-42-6
The structure includes an amino group, a chlorinated pyrazine ring, and a branched amide, which contribute to its unique biological properties. The presence of both hydrophilic and lipophilic components may influence its solubility and interaction with biological systems .
Biological Activity
The biological activity of (S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-N-isopropyl-3-methylbutanamide is primarily attributed to its interactions with various biological macromolecules. Compounds with similar structures often exhibit activities such as:
- Antimicrobial Activity : The chloropyrazine moiety is known for its antimicrobial properties, which may extend to this compound.
- Analgesic Effects : Similar amide compounds have been associated with pain relief mechanisms.
- Antibacterial Properties : The structural features suggest potential interactions with bacterial enzymes or receptors.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Chloropyrazine | Pyrazine ring with chlorine | Antimicrobial |
| N-(4-Methylphenyl)acetamide | Aromatic substitution | Analgesic |
| 4-Aminobenzenesulfonamide | Sulfonamide group | Antibacterial |
| (S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-N-isopropyl-3-methylbutanamide | Chlorinated pyrazine and branched amide | Potentially diverse pharmacological effects |
Synthesis Methods
The synthesis of (S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-N-isopropyl-3-methylbutanamide involves several steps, typically including:
- Formation of the Pyrazine Ring : Utilizing chlorinated precursors.
- Amidation Reaction : Coupling the pyrazine derivative with isopropyl and methyl groups.
- Chiral Resolution : Ensuring the (S)-enantiomer is isolated for biological testing.
This multi-step synthesis highlights the complexity involved in producing this compound and optimizing its yield and purity .
Research Findings and Case Studies
Recent studies have focused on the in vitro evaluation of (S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-N-isopropyl-3-methylbutanamide's effects on various cell lines. Key findings include:
- Cell Viability Assays : Demonstrating dose-dependent effects on cell proliferation.
- Biochemical Pathway Analysis : Investigating interactions with signaling pathways involved in inflammation and pain response.
- High-throughput Screening : Identifying potential therapeutic targets through computational modeling.
These studies suggest that the compound may hold promise in developing new therapeutic agents, particularly in fields such as oncology and infectious diseases .
Q & A
Basic Research Questions
Q. What are the key considerations in the asymmetric synthesis of (S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-N-isopropyl-3-methylbutanamide to ensure correct stereochemistry?
- Methodological Answer: Utilize chiral auxiliaries or enantioselective catalysts during the formation of the stereogenic centers. For example, asymmetric reductive amination or enzymatic resolution can enhance enantiomeric excess. Verify stereochemical purity using chiral HPLC or circular dichroism (CD) spectroscopy. Cross-reference with X-ray crystallography (if crystals are obtainable) for absolute configuration confirmation .
Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?
- Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR identifies functional groups (e.g., methyl, isopropyl, chloropyrazine) and confirms substitution patterns.
- Mass Spectrometry (ESI/MS): Determines molecular weight and fragmentation patterns to validate the backbone structure .
- X-ray Crystallography: Resolves 3D conformation and stereochemistry, critical for chiral centers .
Q. How can researchers optimize the solubility of this compound for in vitro assays?
- Methodological Answer: Test solvents like DMSO, ethanol, or aqueous buffers (with cyclodextrins for enhanced solubility). Use dynamic light scattering (DLS) to assess aggregation. Adjust pH or employ co-solvents based on the compound’s pKa and logP values .
Advanced Research Questions
Q. What strategies can address discrepancies between in vitro and in vivo biological activity data for this compound?
- Methodological Answer:
- Metabolic Stability Assays: Use liver microsomes or hepatocytes to identify rapid metabolism. LC-MS/MS quantifies metabolites .
- Pharmacokinetic Profiling: Measure bioavailability, half-life, and tissue distribution. Adjust formulations (e.g., liposomal encapsulation) to improve efficacy .
- Target Engagement Studies: Employ SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm target binding in vivo .
Q. How can computational methods predict the binding affinity of this compound with biological targets?
- Methodological Answer:
- Molecular Docking: Use AutoDock or Schrödinger to model interactions with receptors (e.g., kinases or GPCRs). Focus on the chloropyrazine moiety’s role in hydrogen bonding .
- MD Simulations: Run 100-ns simulations in explicit solvent to assess binding stability and conformational changes .
- QSAR Modeling: Correlate structural features (e.g., logP, polar surface area) with activity data from analogs .
Q. What experimental approaches resolve contradictions in reported antimicrobial activity data?
- Methodological Answer:
- Standardized MIC Assays: Use CLSI guidelines with consistent bacterial strains and growth media.
- Check for Efflux Pump Interference: Include inhibitors like PAβN to rule out resistance mechanisms .
- Synergy Studies: Combine with known antibiotics (e.g., β-lactams) to identify potentiation effects .
Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
